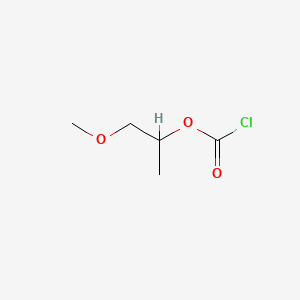
1,2,5-Trimethyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole derivatives, including 1,2,5-Trimethyl-1H-indole-3-carbaldehyde, can involve various methods. Gold-catalyzed cycloisomerizations of specific propynols have been reported to afford 1H-indole-2-carbaldehydes efficiently. This process demonstrates the operational simplicity and wide substrate applicability, yielding products in good to excellent yields (Prasath Kothandaraman et al., 2011)(Prasath Kothandaraman et al., 2011).
Molecular Structure Analysis
The crystal structure of related indole derivatives, such as 5-bromo-1H-indole-3-carbaldehyde, reveals molecules paired by hydrogen bonds forming ribbons, illustrating the significance of intermolecular interactions in defining molecular assembly (H. Ali et al., 2005)(H. Ali et al., 2005).
Chemical Reactions and Properties
Reactions involving 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with triazole-thiols lead to the formation of new heterocyclic compounds, showcasing the compound's reactivity towards nucleophilic substitution and cyclization reactions (N. I. Vikrishchuk et al., 2019)(N. I. Vikrishchuk et al., 2019).
Physical Properties Analysis
The analysis of physical properties often involves studying the crystal structure and the intermolecular interactions within. For example, in 1-vinyl-1H-indole-3-carbaldehyde, van der Waals forces and C—H⋯O hydrogen bonds play a crucial role in molecular packing (S. Selvanayagam et al., 2008)(S. Selvanayagam et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound and similar compounds can be elucidated through various reactions. Nucleophilic substitution reactions involving indole derivatives demonstrate the versatility and reactivity of these compounds, leading to the formation of trisubstituted indoles and other complex heterocycles (Koji Yamada et al., 2009)(Koji Yamada et al., 2009).
Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indoles and their derivatives, such as "1,2,5-Trimethyl-1H-indole-3-carbaldehyde," are pivotal in organic synthesis. A comprehensive classification of indole synthesis methods has been proposed, emphasizing the versatility and importance of indoles in organic chemistry. This classification outlines various strategies for indole synthesis, highlighting their significance in constructing complex molecules and their relevance in pharmaceuticals and material science (Taber & Tirunahari, 2011).
Photocatalytic Applications and Material Science
Indole derivatives are explored in material science, particularly in photocatalytic applications. For instance, the annulative π-extension (APEX) reactions through C-H bond activation have shown potential in accessing fused aromatic systems, which are crucial for photovoltaic cells and biomedical imaging. This underscores the utility of indole derivatives in enhancing the properties of materials used in energy and healthcare sectors (Dinda, Bhunia, & Jana, 2020).
Medicinal Chemistry and Drug Development
Indoles and their derivatives are extensively studied for their medicinal properties. They exhibit a wide range of biological activities, including antibacterial, anticancer, antioxidant, and anti-inflammatory effects. This highlights the potential of "this compound" in drug discovery and development, given its structural similarity to bioactive indoles (Ali, Dar, Pradhan, & Farooqui, 2013).
Direcciones Futuras
1,2,5-Trimethyl-1H-indole-3-carbaldehyde could potentially be used in proteomics research . Additionally, 1H-Indole-3-carbaldehyde and its derivatives are known to be essential and efficient chemical precursors for generating biologically active structures , suggesting potential applications in the synthesis of new pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
Target of Action
1,2,5-Trimethyl-1H-indole-3-carbaldehyde is a member of the indole family . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They play a main role in cell biology . .
Mode of Action
It’s known that indole derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . They play a significant role in pathogen defense in cruciferous plants . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Result of Action
Indole derivatives, in general, show various biologically vital properties .
Propiedades
IUPAC Name |
1,2,5-trimethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-4-5-12-10(6-8)11(7-14)9(2)13(12)3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIGDPPNHGJUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[benzotriazol-1-yl-[tert-butyl(dimethyl)silyl]methyl]-N,N-dimethylaniline](/img/structure/B2480141.png)
![1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one](/img/structure/B2480142.png)

![3-[(methylamino)methyl]-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2480148.png)





![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2480160.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2480161.png)


